3-Fluoro-2-morpholinopyridine-4-boronic acid
CAS No.: 1256355-28-8
Cat. No.: VC0172813
Molecular Formula: C9H12BFN2O3
Molecular Weight: 226.014
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256355-28-8 |
|---|---|
| Molecular Formula | C9H12BFN2O3 |
| Molecular Weight | 226.014 |
| IUPAC Name | (3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 |
| Standard InChI Key | KKEINPUABSQWEE-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O |
Introduction
Chemical Identity and Structure
Basic Identifiers
3-Fluoro-2-morpholinopyridine-4-boronic acid is unambiguously identified through several standardized chemical identifiers that facilitate its cataloging and recognition within chemical databases. The compound is registered under CAS number 1256355-28-8, serving as its primary identifier in chemical literature and regulatory contexts . Its molecular formula is C₉H₁₂BFN₂O₃, corresponding to a molecular weight of 226.014 g/mol, which places it in the range of small-molecule organic compounds often favored in drug discovery programs. The IUPAC name, (3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid, provides systematic identification according to international nomenclature standards, while additional identifiers include PubChem Compound ID 53216592. For computational chemistry applications and database searching, the compound's Standard InChIKey (KKEINPUABSQWEE-UHFFFAOYSA-N) offers a fixed-length character representation that uniquely identifies its chemical structure.
Structural Characteristics
The molecular architecture of 3-Fluoro-2-morpholinopyridine-4-boronic acid features a pyridine core with three key functional groups strategically positioned to create a versatile synthetic intermediate. At position 2 of the pyridine ring, a morpholine group (a six-membered heterocycle containing both oxygen and nitrogen atoms) is attached through the nitrogen atom, providing a tertiary amine functionality that contributes to the compound's basic properties and hydrogen-bonding capabilities . Position 3 is occupied by a fluorine atom, which enhances metabolic stability and can modulate the electronic properties of the aromatic system through its strong electronegativity . The boronic acid group (B(OH)₂) at position 4 constitutes the reactive center for cross-coupling reactions, particularly Suzuki-Miyaura couplings that form carbon-carbon bonds under palladium catalysis. The SMILES notation, B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O, offers a linear textual representation of this three-dimensional structure that can be interpreted by chemical software platforms.
Related Compounds
A closely related compound to 3-Fluoro-2-morpholinopyridine-4-boronic acid is its pinacol ester derivative, 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER (CAS: 957198-29-7). This derivative features the same core structure but with the boronic acid functional group protected as a cyclic pinacol ester . The molecular formula of this derivative is C₁₅H₂₂BFN₂O₃, with a corresponding molecular weight of 308.16 g/mol. This protection strategy enhances stability and often improves solubility in organic solvents, making it valuable for certain synthetic applications where the free boronic acid might be too reactive or difficult to handle. The pinacol ester derivative shares many applications with the parent boronic acid but exhibits distinct physical properties, including a predicted boiling point of 435.5±45.0°C and a density of approximately 1.17±0.1 g/cm³ . The structural relationship between these compounds exemplifies common protective group strategies employed in synthetic organic chemistry to modulate reactivity and physical properties.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-Fluoro-2-morpholinopyridine-4-boronic acid is primarily governed by the boronic acid functional group, which serves as a nucleophilic center in various transformations. The most significant reaction pathway is participation in Suzuki-Miyaura cross-coupling reactions, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The electron-withdrawing effect of the fluorine atom at position 3 modulates the electronic density around the pyridine ring, potentially affecting both the reactivity of the boronic acid and the basicity of the pyridine nitrogen . The morpholine group at position 2 adds further complexity to the electronic structure, contributing electron density through resonance while also providing a potential site for hydrogen bonding or coordination with metals. The compound's predicted pKa value of approximately 2.38±0.20 (based on data for the pinacol ester derivative) suggests moderate acidity for the boronic acid protons, affecting its behavior in solution and its participation in acid-base equilibria .
Applications and Uses
Synthetic Applications
3-Fluoro-2-morpholinopyridine-4-boronic acid serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions that form the backbone of modern pharmaceutical research and development. The compound's primary synthetic utility derives from its boronic acid functionality, which participates in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds between the pyridine ring and various aryl or vinyl halides. This reaction type has become one of the most widely used methods for constructing complex molecular frameworks in medicinal chemistry. The presence of the fluorine atom at position 3 introduces a site of metabolic stability, while also modulating the electronic properties of the resulting coupled products . The morpholine group at position 2 provides a tertiary amine functionality that can serve as a hydrogen bond acceptor in final compounds, potentially enhancing binding interactions with biological targets . These structural features make the compound particularly valuable for creating diverse chemical libraries in early-stage drug discovery programs focused on heterocyclic scaffolds.
Research Applications
Beyond pharmaceutical synthesis, 3-Fluoro-2-morpholinopyridine-4-boronic acid finds applications in various research settings where functionalized heterocycles are needed. In materials science, fluorinated pyridine derivatives can contribute to the development of functional materials with unique electronic or optical properties, leveraging the dipole moment introduced by the fluorine substituent . The compound may serve as a precursor for fluorescent probes used in biological imaging, where the morpholine group can provide water solubility while the pyridine-fluorine system contributes to desirable photophysical properties. In agrochemical research, fluorinated heterocycles often demonstrate enhanced bioactivity and environmental persistence compared to their non-fluorinated counterparts. The versatility of the boronic acid functionality also extends to potential applications in sensing technologies, where boronic acids can form reversible covalent bonds with diols (such as sugars), potentially allowing derivatives of this compound to function in chemical sensing applications .
Comparative Analysis
Comparison with Related Boronic Acids
3-Fluoro-2-morpholinopyridine-4-boronic acid belongs to a broader class of heteroaryl boronic acids that serve as important reagents in modern organic synthesis. When compared to simpler pyridine boronic acids lacking the fluorine and morpholine substituents, this compound offers increased structural complexity and functional diversity that can translate into more specialized applications. The presence of the fluorine atom at position 3 distinguishes it from non-fluorinated analogs by introducing a strong electron-withdrawing effect that alters the electronic distribution around the pyridine ring, potentially affecting both reactivity in coupling reactions and binding properties in final products . The morpholine substituent at position 2 sets this compound apart from pyridine boronic acids with different amine substituents (such as piperidine or piperazine derivatives), providing specific hydrogen bonding patterns and solubility characteristics . These structural distinctions may seem subtle, but they can significantly impact the biological properties of compounds synthesized using this building block, particularly in terms of pharmacokinetic properties and target selectivity in drug discovery applications.
Boronic Acid versus Pinacol Ester Forms
The relationship between 3-Fluoro-2-morpholinopyridine-4-boronic acid and its pinacol ester derivative (3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER) illustrates a common protection strategy in boronic acid chemistry. The pinacol ester form features the same core structure but with the boronic acid protected as a cyclic diester derived from pinacol (2,3-dimethyl-2,3-butanediol) . This structural modification increases molecular weight from 226.014 to 308.16 g/mol and alters physical properties, including solubility profile and handling characteristics. The pinacol ester typically exhibits enhanced stability during storage and greater solubility in organic solvents compared to the free boronic acid, while showing somewhat diminished reactivity in certain coupling reactions due to the need for in situ deprotection . In practical applications, the choice between the free boronic acid and pinacol ester forms depends on specific reaction conditions, solvent systems, and stability requirements. Some synthetic protocols may explicitly call for one form over the other, while in other cases, they may be used interchangeably with appropriate adjustments to reaction parameters .
Structure-Property Relationships
The structure of 3-Fluoro-2-morpholinopyridine-4-boronic acid exemplifies how strategic positioning of functional groups can create molecules with tailored properties for specific applications. The combination of a fluorine atom, morpholine ring, and boronic acid group on a pyridine scaffold creates distinct physicochemical characteristics that influence both synthetic utility and potential biological activities. The fluorine substituent impacts the compound's dipole moment, acidity, and metabolic stability, while also potentially facilitating specific binding interactions in derivatized products . The morpholine group contributes to water solubility through its oxygen atom while providing basic character through the nitrogen, creating an amphiphilic profile that can be advantageous in drug-like molecules . The boronic acid functionality serves as the reactive center for synthetic transformations but also introduces hydrogen bonding capabilities and Lewis acidic character. Understanding these structure-property relationships is crucial for rational design of synthetic strategies employing this building block, allowing chemists to predict how structural modifications will affect the properties of resulting compounds .
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